
Trimethoxy(undecafluoropentyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethoxy(undecafluoropentyl)silane is an organosilicon compound characterized by the presence of three methoxy groups and an undecafluoropentyl group attached to a silicon atom. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethoxy(undecafluoropentyl)silane typically involves the reaction of undecafluoropentyl iodide with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C5F11I+HSi(OCH3)3→C5F11Si(OCH3)3+HI
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using fixed bed reactors. The process includes the preparation of a silicon powder-nano-copper catalyst mixture, followed by the reaction with undecafluoropentyl iodide. This method is efficient and suitable for large-scale production due to its simplicity and ease of operation .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethoxy(undecafluoropentyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The fluorinated alkyl group can participate in substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions.
Condensation: Catalyzed by acids or bases, often under mild conditions.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane polymers.
Substitution: Yields various substituted silanes depending on the reagents used.
Applications De Recherche Scientifique
Trimethoxy(undecafluoropentyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of fluorinated silanes and siloxanes.
Biology: Employed in surface modification of biomaterials to enhance biocompatibility.
Medicine: Utilized in the development of drug delivery systems due to its ability to form stable coatings.
Industry: Applied in the production of water-repellent coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of Trimethoxy(undecafluoropentyl)silane involves the hydrolysis of methoxy groups to form silanol groups, which can then condense to form siloxane bonds. This process results in the formation of a stable siloxane network that imparts unique properties to the material, such as hydrophobicity and chemical resistance .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxysilane: Lacks the fluorinated alkyl group, making it less hydrophobic.
Triethoxysilane: Similar structure but with ethoxy groups instead of methoxy groups.
(3,3,3-Trifluoropropyl)trimethoxysilane: Contains a shorter fluorinated alkyl chain.
Uniqueness
Trimethoxy(undecafluoropentyl)silane is unique due to its long fluorinated alkyl chain, which imparts superior hydrophobicity and chemical resistance compared to other silanes. This makes it particularly valuable in applications requiring durable and water-repellent coatings .
Propriétés
Numéro CAS |
84464-04-0 |
|---|---|
Formule moléculaire |
C8H9F11O3Si |
Poids moléculaire |
390.22 g/mol |
Nom IUPAC |
trimethoxy(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)silane |
InChI |
InChI=1S/C8H9F11O3Si/c1-20-23(21-2,22-3)8(18,19)6(13,14)4(9,10)5(11,12)7(15,16)17/h1-3H3 |
Clé InChI |
RPPZBEXLWZWIHZ-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


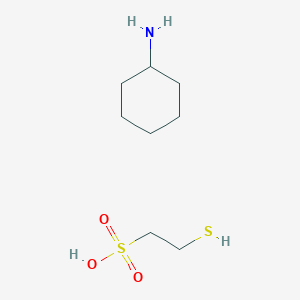
![Trimethylsilyl (2S)-2-[(trimethylsilyl)oxy]propanoate](/img/structure/B14407268.png)

![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-D-methionine](/img/structure/B14407282.png)
![{[3-(Furan-2-yl)-2-methylcyclopent-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14407286.png)
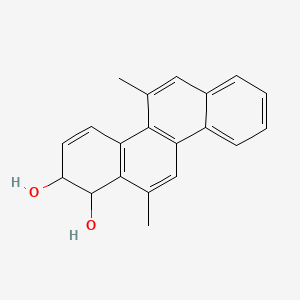

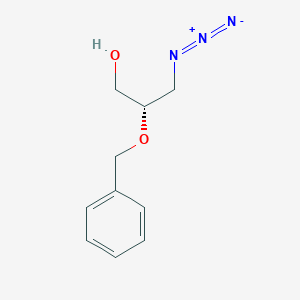
![[(2S,3S)-3-phenyloxiran-2-yl]-thiophen-2-ylmethanone](/img/structure/B14407302.png)
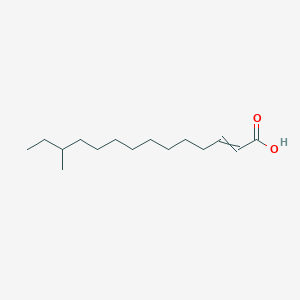

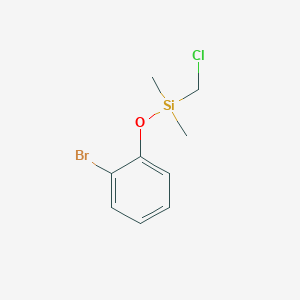

![1-Methyldispiro[2.2.5~6~.2~3~]trideca-4,12-diene](/img/structure/B14407327.png)
